molecular formula C12H16BrNO2 B1395826 4-(4-bromophenoxy)-N,N-dimethylbutanamide CAS No. 1249187-66-3

4-(4-bromophenoxy)-N,N-dimethylbutanamide

Cat. No.: B1395826
CAS No.: 1249187-66-3
M. Wt: 286.16 g/mol
InChI Key: UBMBSMMAVUNOTA-UHFFFAOYSA-N
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Description

4-(4-bromophenoxy)-N,N-dimethylbutanamide is an organic compound that belongs to the class of amides It features a bromophenoxy group attached to a butanamide backbone, with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenoxy)-N,N-dimethylbutanamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenoxy)-N,N-dimethylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.

Major Products

    Substitution: Products depend on the nucleophile used, such as 4-(4-aminophenoxy)-N,N-dimethylbutanamide.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the bromophenoxy group.

    Hydrolysis: 4-bromophenoxybutanoic acid and dimethylamine.

Scientific Research Applications

4-(4-bromophenoxy)-N,N-dimethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenoxy)-N,N-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group may play a crucial role in binding to these targets, while the amide backbone provides stability and specificity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-bromophenol: A simpler compound with a bromophenoxy group but lacking the amide and dimethyl groups.

    4-(4-bromophenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-(4-bromophenoxy)-N-methylbutanamide: Similar but with only one methyl group on the nitrogen atom.

Uniqueness

4-(4-bromophenoxy)-N,N-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromophenoxy)-N,N-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-14(2)12(15)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMBSMMAVUNOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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